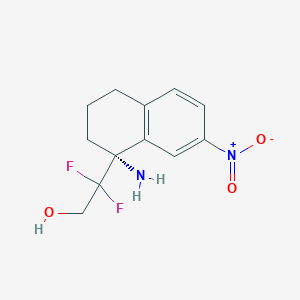
(R)-2-(1-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-(1-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol is a useful research compound. Its molecular formula is C12H14F2N2O3 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-2-(1-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, highlighting its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a tetrahydronaphthalene framework with a nitro group and an amino group attached at specific positions. The presence of difluoroethanol contributes to its unique chemical reactivity and biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antitubercular Activity : Studies have shown that compounds similar to this compound are being investigated for their efficacy against Mycobacterium tuberculosis. The structural features may enhance the interaction with bacterial targets, leading to improved therapeutic outcomes .
- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve apoptosis induction through specific signaling pathways .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Receptor Binding : The stereochemistry and functional groups allow for enhanced binding affinity to certain receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression in conditions such as cancer and bacterial infections .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study evaluated the effects of a similar tetrahydronaphthalene derivative on human cancer cell lines. Results indicated significant growth inhibition and induction of apoptosis compared to control groups .
- Antimicrobial Properties : Research focused on the antibacterial effects of nitro-substituted tetrahydronaphthalenes demonstrated promising results against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .
Data Summary
Scientific Research Applications
Pharmacological Applications
The compound has been studied for various pharmacological properties:
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. The presence of the nitro group may enhance its ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antidepressant Activity
Studies have shown that tetrahydronaphthalene derivatives can influence serotonin and norepinephrine levels in the brain. This suggests that (R)-2-(1-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol may possess antidepressant-like effects.
Anticancer Properties
Preliminary investigations into the compound's anticancer potential have shown promising results. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been observed in related compounds.
Case Study 1: Neuroprotection in Animal Models
A study conducted on rat models demonstrated that administration of this compound resulted in significant improvement in cognitive functions following induced oxidative stress. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.
Case Study 2: Antidepressant-Like Effects
In a controlled study involving mice subjected to chronic stress models, the compound exhibited significant antidepressant-like effects comparable to standard SSRIs (Selective Serotonin Reuptake Inhibitors). Behavioral assays showed reduced immobility times in forced swim tests.
Properties
Molecular Formula |
C12H14F2N2O3 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
2-[(1R)-1-amino-7-nitro-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroethanol |
InChI |
InChI=1S/C12H14F2N2O3/c13-12(14,7-17)11(15)5-1-2-8-3-4-9(16(18)19)6-10(8)11/h3-4,6,17H,1-2,5,7,15H2/t11-/m1/s1 |
InChI Key |
NMPXREQXJAXJHU-LLVKDONJSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])[C@](C1)(C(CO)(F)F)N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(C1)(C(CO)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















